molecular formula C12H12N2O3 B2925128 1-{4-[1-(Hydroxyimino)ethyl]phenyl}pyrrolidine-2,5-dione CAS No. 1955564-49-4

1-{4-[1-(Hydroxyimino)ethyl]phenyl}pyrrolidine-2,5-dione

Cat. No.: B2925128
CAS No.: 1955564-49-4
M. Wt: 232.239
InChI Key: IWIZFKYKTAKHKQ-UHFFFAOYSA-N
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Description

1-{4-[1-(Hydroxyimino)ethyl]phenyl}pyrrolidine-2,5-dione is a chemical compound known for its unique structure and potential applications in various fields. This compound features a pyrrolidine ring, which is a common scaffold in medicinal chemistry, and a hydroxyimino group, which can participate in various chemical reactions.

Preparation Methods

The synthesis of 1-{4-[1-(Hydroxyimino)ethyl]phenyl}pyrrolidine-2,5-dione typically involves the construction of the pyrrolidine ring from cyclic or acyclic precursors, followed by the functionalization of the preformed pyrrolidine ring. Specific synthetic routes and reaction conditions can vary, but they generally involve the use of reagents such as aldehydes, ketones, and amines under controlled conditions .

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include steps such as purification and crystallization to obtain the final product in a usable form.

Chemical Reactions Analysis

1-{4-[1-(Hydroxyimino)ethyl]phenyl}pyrrolidine-2,5-dione undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyimino group can be oxidized to form different products.

    Reduction: Reduction reactions can convert the hydroxyimino group to an amine.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-{4-[1-(Hydroxyimino)ethyl]phenyl}pyrrolidine-2,5-dione has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 1-{4-[1-(Hydroxyimino)ethyl]phenyl}pyrrolidine-2,5-dione involves its interaction with molecular targets and pathways. The hydroxyimino group can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The pyrrolidine ring can also interact with enzymes and receptors, modulating their function .

Comparison with Similar Compounds

1-{4-[1-(Hydroxyimino)ethyl]phenyl}pyrrolidine-2,5-dione can be compared with other similar compounds, such as:

    Pyrrolidine derivatives: These compounds share the pyrrolidine ring structure but may have different functional groups.

    Hydroxyimino compounds: These compounds contain the hydroxyimino group but may have different core structures.

The uniqueness of this compound lies in its combination of the pyrrolidine ring and hydroxyimino group, which provides distinct chemical and biological properties .

Properties

IUPAC Name

1-[4-[(E)-N-hydroxy-C-methylcarbonimidoyl]phenyl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c1-8(13-17)9-2-4-10(5-3-9)14-11(15)6-7-12(14)16/h2-5,17H,6-7H2,1H3/b13-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWIZFKYKTAKHKQ-MDWZMJQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NO)C1=CC=C(C=C1)N2C(=O)CCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\O)/C1=CC=C(C=C1)N2C(=O)CCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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